2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene
CAS No.: 1807102-61-9
Cat. No.: VC2761072
Molecular Formula: C9H4F8O
Molecular Weight: 280.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807102-61-9 |
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Molecular Formula | C9H4F8O |
Molecular Weight | 280.11 g/mol |
IUPAC Name | 2-(difluoromethoxy)-1,3-bis(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C9H4F8O/c10-7(11)18-6-4(8(12,13)14)2-1-3-5(6)9(15,16)17/h1-3,7H |
Standard InChI Key | MUEKEJRWCYKKNK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene consists of a benzene ring with two trifluoromethyl (CF₃) groups at positions 2 and 6, and a difluoromethoxy (OCHF₂) group. This arrangement creates a unique electron distribution across the molecule due to the strong electron-withdrawing effects of the fluorinated substituents. The presence of six fluorine atoms in the trifluoromethyl groups and two fluorine atoms in the difluoromethoxy group results in a molecule with significant fluorine content, which influences its chemical behavior and interactions with other molecules. The structural configuration likely creates a distinct molecular shape with potential implications for its binding properties and reactivity patterns.
Physical Properties
Based on comparisons with similar fluorinated compounds, 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene is expected to have the following physical properties:
These properties can be inferred from the structural features of the compound and comparison with related molecules like 2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene, which has a molecular weight of 280.11 g/mol . The high fluorine content typically results in increased lipophilicity and decreased water solubility compared to non-fluorinated analogs.
Chemical Properties
The chemical properties of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene are significantly influenced by its fluorinated substituents:
By comparing with 2,6-Bis(trifluoromethyl)phenol, which has a hydrogen bond donor count of 1 and acceptor count of 7 , we can estimate that 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene would have 0 hydrogen bond donors and approximately 9 acceptors, similar to its 2,5-isomer .
Applications and Uses
Research Applications
The unique structural features of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene suggest several potential research applications:
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Building Block in Organic Synthesis: The compound may serve as a valuable building block for the synthesis of more complex fluorinated molecules, particularly those with potential pharmaceutical or materials science applications.
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Medicinal Chemistry: Fluorinated aromatics are frequently incorporated into drug candidates to improve metabolic stability, lipophilicity, and binding affinity. The unique substitution pattern of this compound could provide distinct properties in biological systems.
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Reference Standard: The compound may be used as an analytical reference standard in chemical analysis and quality control procedures.
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Structure-Activity Relationship Studies: Researchers might use this compound in comparative studies to understand how the position and nature of fluorinated substituents affect molecular properties and biological activities.
Industrial Applications
Potential industrial applications of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene, based on the properties of similar fluorinated aromatics, might include:
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Specialty Materials: The compound could potentially serve as a monomer or modifier in the production of specialty polymers with enhanced thermal stability, chemical resistance, or unique surface properties.
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Electronic Materials: Fluorinated aromatics sometimes find applications in electronic materials due to their unique electronic properties and stability.
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Agrochemical Development: Fluorinated benzene derivatives are common structural motifs in modern agrochemicals, where they contribute to improved efficacy and environmental persistence.
Analytical Methods
Spectroscopic Analysis
Several spectroscopic methods would be valuable for the characterization and analysis of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the aromatic protons and the proton of the difluoromethoxy group.
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19F NMR would be particularly valuable, showing distinct signals for the fluorine atoms in the trifluoromethyl groups and the difluoromethoxy group.
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13C NMR would provide information about the carbon framework and substitution pattern.
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for C-F stretching vibrations.
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Could help identify the difluoromethoxy group through its C-O-C stretching vibrations.
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Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation pattern information.
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The high fluorine content would create a distinctive isotope pattern and fragmentation behavior.
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Chromatographic Methods
For purification and analysis of 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene, the following chromatographic methods would be applicable:
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Gas Chromatography (GC):
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Useful for assessing purity and detecting impurities.
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GC-MS would combine separation with structural information for comprehensive analysis.
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High-Performance Liquid Chromatography (HPLC):
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Various detector types (UV, fluorescence, mass spectrometry) could be employed depending on the specific analytical goals.
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Reverse-phase systems would likely be effective due to the compound's expected lipophilicity.
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and preliminary purity assessments.
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Visualization might be achieved using UV light or appropriate chemical developers.
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Other Analytical Techniques
Additional analytical methods that might provide valuable information about 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene include:
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X-ray Crystallography:
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If the compound forms suitable crystals, X-ray analysis would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.
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Thermal Analysis:
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Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide information about thermal stability, phase transitions, and decomposition behavior.
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Elemental Analysis:
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Quantitative determination of carbon, hydrogen, and other elements would confirm the empirical formula and purity.
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Comparative Analysis
Comparison with Related Compounds
Comparing 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene with structurally related compounds provides valuable insights into its likely properties and behavior:
This comparison suggests that 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene would likely have physical properties intermediate between these related compounds, with the difluoromethoxy group contributing to increased molecular weight and lipophilicity compared to simpler analogs.
Structure-Activity Relationships
The specific positioning of fluorinated substituents in 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene would be expected to influence its properties and potential activities:
Current Research and Developments
Recent Studies
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Synthetic Methodology: Development of new methods for selectively introducing fluorinated groups into aromatic rings, which could potentially be applied to the synthesis of compounds like 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene.
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Medicinal Chemistry: Exploration of fluorinated aromatics as core structures in drug discovery programs, particularly for targets where metabolic stability and membrane permeability are critical factors.
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Materials Science: Investigation of fluorinated aromatics as components in high-performance materials, including polymers, liquid crystals, and electronic materials.
Research Gaps
Several notable research gaps exist regarding 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene:
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Comprehensive Characterization: Detailed spectroscopic, physical, and chemical characterization data appears to be limited in the publicly available literature.
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Reaction Chemistry: Systematic studies of the compound's reactivity under various conditions would be valuable for understanding its potential applications in synthesis.
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Structure-Property Relationships: Comparative studies examining how the specific substitution pattern influences properties compared to isomeric compounds would provide valuable insights.
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Practical Applications: Research demonstrating specific applications of the compound in areas such as materials science, medicinal chemistry, or catalysis would help establish its utility beyond being a chemical building block.
Future Directions
Potential future research directions involving 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene might include:
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Functionalization Studies: Investigating methods for selectively functionalizing the remaining positions on the benzene ring to create more complex derivatives.
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Computational Analysis: Theoretical studies to better understand the electronic structure, conformational preferences, and reactivity patterns of the compound.
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Biological Evaluation: Screening the compound and its derivatives for potential biological activities, particularly in areas where fluorinated aromatics have shown promise.
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Materials Applications: Exploring the compound's potential as a monomer or component in specialty materials with unique properties derived from its fluorine content and structural features.
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Catalysis: Investigating potential applications as a ligand component in transition metal catalysis, where fluorinated aromatics can impart unique properties to catalyst systems.
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